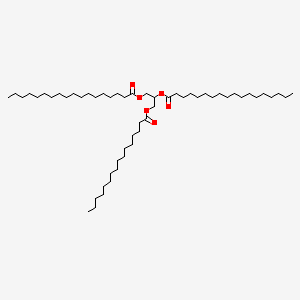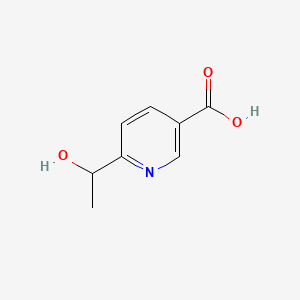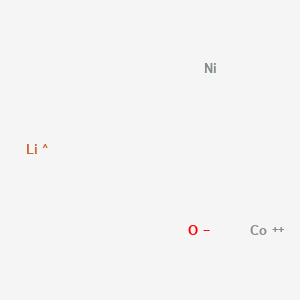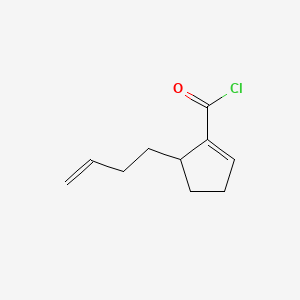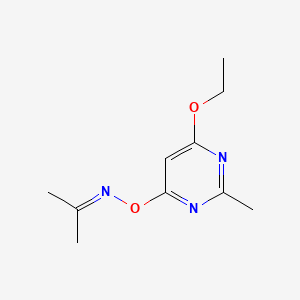
YTTRIUM ISOPROPOXIDE OXIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Yttrium (III) isopropoxide is used in asymmetric catalysis applications. It acts as a catalyst for stereoselective conjugate addition reactions and ring-opening polymerizations. It serves as a precursor for the generation of reactive enolates by enantioselective protonation reactions and nanocomposites synthesis .
Synthesis Analysis
Yttrium isopropoxide was prepared directly by the reaction between yttrium and isopropyl alcohol using mercuric chloride and iodine as catalyst. The yield is above 83%. This method possesses the merits of easy operational approach, high product purity, high reaction rate, and high production rate . Another method involves the sol-gel technique with the use of aqueous leaf extracts of Lantana camara L .
Molecular Structure Analysis
The molecular weight of Yttrium isopropoxide oxide is 1228.66 . The Infrared Spectrum and/or Proton NMR Spectrum conforms to the structure .
Chemical Reactions Analysis
Yttrium isopropoxide, an yttrium oxide precursor, is sometimes used as a sintering aid for producing aluminum nitride ceramics . It acts as a catalyst for stereoselective conjugate addition reactions and ring-opening polymerizations .
Physical And Chemical Properties Analysis
This compound is a white to off-white powder or crystalline . Yttrium oxide is an important starting point for inorganic compounds. It is stable in air in bulk form, due to the formation of a protective oxide, Y2O3, film on its surface .
作用機序
Target of Action
Yttrium Isopropoxide Oxide, with the linear formula OY5(OCH(CH3)2)13 , is a complex compound that interacts with various targets. Studies suggest that it may replace calcium in bone when introduced into the body . This suggests that the primary targets of this compound could be calcium deposits in the liver and spleen, which are the primary targets of intravenously injected yttrium .
Mode of Action
It is known that it can interact with its targets, potentially replacing calcium in certain biological systems . It’s also used as a sintering additive in the production of high thermal conductivity polycrystalline aluminum nitride (AlN) .
Biochemical Pathways
Given its potential to replace calcium in biological systems , it may impact calcium-dependent biochemical pathways
Pharmacokinetics
It’s known that the compound is a white to off-white powder , suggesting that it could be administered in various ways. More research is needed to understand the pharmacokinetics of this compound.
Result of Action
Studies suggest that yttrium oxide nanoparticles, which may share some properties with this compound, can induce cytotoxicity, genotoxicity, apoptosis, and ferroptosis in certain cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the stability properties of yttrium (III) oxide particles can be modified by the simultaneous adsorption of poly (acrylic acid) and poly (ethylene glycol) . This suggests that the presence of certain substances in the environment can alter the properties and behavior of this compound.
Safety and Hazards
将来の方向性
Yttrium oxide (Y2O3), a widespread rare earth metal, is significant for future use due to its thermal stability and chemical and mechanical reliability. Yttrium oxide is used in biomedical images, materials science, synthesis of inorganic compounds, optics, electricity, biology applications . As we gaze into the future, the prospects of yttrium oxide appear boundless .
生化学分析
Biochemical Properties
It is known that Yttrium Isopropoxide Oxide can act as a catalyst in certain chemical reactions
Cellular Effects
Some studies have shown that it can cause changes in cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have certain effects over time. For example, it has been used as a sintering additive in the production of high thermal conductivity polycrystalline aluminum nitride
特性
| { "Design of the Synthesis Pathway": "The synthesis of yttrium isopropoxide oxide can be achieved by the reaction of yttrium isopropoxide with oxygen.", "Starting Materials": ["Yttrium isopropoxide", "Oxygen"], "Reaction": [ "Place yttrium isopropoxide in a reaction vessel", "Introduce oxygen gas into the reaction vessel", "Heat the reaction mixture to a temperature of 200-300°C", "Maintain the reaction mixture at this temperature for several hours", "Cool the reaction mixture to room temperature", "Yttrium isopropoxide oxide will precipitate out of solution", "Collect the solid product by filtration and wash with a suitable solvent" ] } | |
CAS番号 |
118458-20-1 |
分子式 |
C39H91O14Y5 |
分子量 |
1228.672 |
IUPAC名 |
oxygen(2-);propan-2-olate;yttrium(3+) |
InChI |
InChI=1S/13C3H7O.O.5Y/c13*1-3(2)4;;;;;;/h13*3H,1-2H3;;;;;;/q13*-1;-2;5*+3 |
InChIキー |
PQRMCUWDUQGIIO-UHFFFAOYSA-N |
SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[O-2].[Y+3].[Y+3].[Y+3].[Y+3].[Y+3] |
製品の起源 |
United States |
Q1: What makes Yttrium Isopropoxide Oxide suitable for Y2O3 insulator fabrication?
A1: While the provided abstracts don't explicitly detail the suitability of this compound, they highlight the importance of precursor selection for high-quality Y2O3 insulators []. The research focuses on sol-gel processing, where precursors significantly influence the final material properties. Further investigation into the specific advantages of this compound, such as its reactivity, decomposition temperature, and influence on film morphology, would be needed.
Q2: How does the choice of precursor impact the electrical properties of Y2O3 insulators?
A2: The research by Kim et al. [] directly addresses this question. They compared Yttrium(III) acetate hydrate, Yttrium(III) nitrate tetrahydrate, this compound, and Yttrium(III) tris (isopropoxide) as precursors for Y2O3 insulators. Their findings demonstrate that the precursor choice significantly affects the film's morphology, oxygen vacancy defects, and ultimately, the electrical performance. For instance, Y2O3 films derived from the acetate precursor, after UV/ozone treatment, exhibited superior qualities, including a low leakage current density (Jg) of 10−8 A/cm2 at 1 MV/cm and a stable dielectric constant []. This highlights the crucial role of precursor selection in optimizing Y2O3 insulator properties for applications like flexible electronics.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-5H-pyrrolo[1,2-D]tetrazole](/img/structure/B571167.png)
![N-[2-(Chloroacetyl)-5-methoxy-4-methylphenyl]-N-methylformamide](/img/structure/B571170.png)
![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-2(3H)-one](/img/structure/B571171.png)
